molecular formula C23H15NO3 B14560655 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid CAS No. 61652-42-4

3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid

Cat. No.: B14560655
CAS No.: 61652-42-4
M. Wt: 353.4 g/mol
InChI Key: BWHHSOYUCSIBFH-UHFFFAOYSA-N
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Description

3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety and a benzoic acid group

Preparation Methods

The synthesis of 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2-(phenanthren-3-yl)acetaldehyde with 3-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups in the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenanthrene and benzoic acid derivatives.

Scientific Research Applications

3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid can be compared with other similar compounds, such as:

    2-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid: This compound has a similar structure but with a different position of the functional groups, leading to variations in its chemical and biological properties.

    3-{(E)-[2-Oxo-2-(naphthalen-2-yl)ethylidene]amino}benzoic acid:

    3-{(E)-[2-Oxo-2-(anthracen-9-yl)ethylidene]amino}benzoic acid: The presence of an anthracene moiety in this compound provides unique properties compared to the phenanthrene-containing compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

61652-42-4

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[(2-oxo-2-phenanthren-3-ylethylidene)amino]benzoic acid

InChI

InChI=1S/C23H15NO3/c25-22(14-24-19-6-3-5-18(12-19)23(26)27)17-11-10-16-9-8-15-4-1-2-7-20(15)21(16)13-17/h1-14H,(H,26,27)

InChI Key

BWHHSOYUCSIBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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